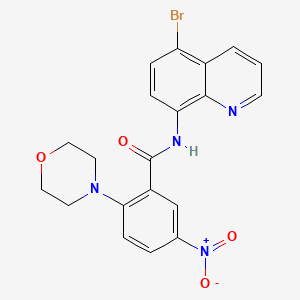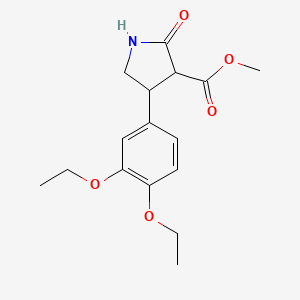
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide
Descripción general
Descripción
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide, also known as BMN-673, is a potent and selective PARP1/2 inhibitor. PARP inhibitors have gained significant attention in recent years due to their potential as cancer therapeutics. BMN-673 has demonstrated promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide inhibits the activity of PARP1 and PARP2, which are enzymes involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. Cancer cells, particularly those with defects in DNA repair pathways, are more sensitive to PARP inhibition than normal cells.
Biochemical and Physiological Effects:
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to enhance the immune response against cancer cells. In preclinical studies, N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has demonstrated a favorable safety profile and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, its high potency may also result in off-target effects, which can complicate the interpretation of experimental results. Additionally, the cost of N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide may limit its use in some research settings.
Direcciones Futuras
1. Combination therapy: N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has shown promising results in combination with other anticancer agents, such as chemotherapy and immunotherapy. Future studies could explore the potential of N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide in combination with other agents to enhance its antitumor activity.
2. Biomarker identification: Identifying biomarkers that predict response to N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide could improve patient selection and treatment outcomes. Future studies could focus on identifying such biomarkers and developing companion diagnostics.
3. Resistance mechanisms: Resistance to PARP inhibitors is a major challenge in cancer treatment. Understanding the mechanisms of resistance to N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide could lead to the development of strategies to overcome resistance.
4. Clinical trials: N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide is currently being evaluated in clinical trials for various types of cancer. Future studies could focus on expanding the clinical utility of N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide by evaluating its efficacy in additional cancer types and exploring its potential as a maintenance therapy.
Aplicaciones Científicas De Investigación
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has been extensively studied in preclinical models of cancer. It has demonstrated potent antitumor activity in various cancer cell lines, including breast, ovarian, and prostate cancers. N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O4/c21-16-4-5-17(19-14(16)2-1-7-22-19)23-20(26)15-12-13(25(27)28)3-6-18(15)24-8-10-29-11-9-24/h1-7,12H,8-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPOYAJCNAOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4293379.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4293387.png)
![4-hydroxy-4,5,5-trimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4293389.png)
![dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate](/img/structure/B4293390.png)

![6-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293402.png)
![5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4293405.png)
![5-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4293417.png)
![N-(5-{[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)propanamide](/img/structure/B4293420.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4293425.png)
![methyl 3-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4293432.png)
![12-{4-[bis(2-chloroethyl)amino]phenyl}-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4293458.png)
![N-(4-sec-butylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4293471.png)
![methyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B4293477.png)